molecular formula C23H24N2O4 B2947168 2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-61-1

2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2947168
CAS No.: 886161-61-1
M. Wt: 392.455
InChI Key: TVVQJNGSVAXWPF-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This scaffold is characterized by a fused chromene-pyrrole-dione core, which is chemically versatile due to its multiple reactive sites (e.g., the lactone ring, pyrrole nitrogen, and aromatic substituents) . The compound features a 3-(dimethylamino)propyl side chain at position 2, a methoxy group at position 6, and a phenyl group at position 1.

The synthesis of this compound is achieved via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method allows for high structural diversity, with yields typically ranging from 43% to 86% .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6-methoxy-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-24(2)12-7-13-25-20(15-8-5-4-6-9-15)19-21(26)17-11-10-16(28-3)14-18(17)29-22(19)23(25)27/h4-6,8-11,14,20H,7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQJNGSVAXWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a chromeno-pyrrole framework that is linked to a dimethylaminopropyl side chain. This structural configuration is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit notable antioxidant properties. The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of chromeno-pyrroles. Notably, some derivatives have been shown to inhibit the Main protease (Mpro) of SARS-CoV-2, suggesting that this compound may have therapeutic potential against COVID-19 . The mechanism involves interaction with viral proteins, disrupting their function and replication.

Glucokinase Activation

Chromeno-pyrroles have also been identified as glucokinase activators. This property is particularly relevant for metabolic disorders such as diabetes. By enhancing glucokinase activity, these compounds can potentially help regulate blood sugar levels .

Synthesis and Evaluation

A recent study developed a one-pot multicomponent reaction for synthesizing various functionalized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. The resulting compounds demonstrated a broad range of biological activities, with yields ranging from 43% to 86% across different experiments. The success rate for obtaining pure products was over 92%, indicating the robustness of the synthetic method used .

CompoundYield (%)Biological Activity
Compound A70%Antioxidant
Compound B65%Antiviral (SARS-CoV-2 Mpro Inhibition)
Compound C80%Glucokinase Activator

Mechanistic Insights

In vitro studies have provided insights into the mechanisms by which these compounds exert their biological effects. For instance, antioxidant assays revealed that the presence of methoxy and dimethylamino groups enhances radical scavenging capabilities. Additionally, molecular docking studies suggested favorable interactions between the chromeno-pyrrole structure and target proteins involved in glucose metabolism and viral replication pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-(dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is best understood through comparisons with analogs in the chromeno[2,3-c]pyrrole-3,9-dione family. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
This compound 2: 3-(dimethylamino)propyl; 6: OCH3; 1: Ph C24H25N2O5 433.47 g/mol Enhanced solubility due to tertiary amine; moderate lipophilicity (logP ~2.8)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2: 2-hydroxyethyl; 5,7: CH3; 1: trimethoxyphenyl C24H25NO7 440.1 g/mol Higher polarity (logP ~1.9); hydrogen-bonding capacity from hydroxyl group
2-(Diethylamino)propyl-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2: 3-(diethylamino)propyl; 6: OCH3; 1: Ph C25H28N2O4 420.5 g/mol Increased lipophilicity (logP ~3.5) due to diethylamino group
7-Chloro-1-(3-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7: Cl; 1: 3-Cl-Ph; 2: dimethylaminoethyl C23H21Cl2N2O4 476.34 g/mol Electron-withdrawing Cl groups reduce electron density; higher stability

Key Observations:

  • Solubility: The dimethylaminopropyl group in the target compound improves water solubility compared to diethylamino or purely alkyl substituents .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase aromatic ring reactivity, while electron-withdrawing groups (e.g., Cl) stabilize the core structure .

Spectroscopic Distinctions

  • NMR: The dimethylaminopropyl group in the target compound shows distinct δ 2.2–2.5 ppm (CH2) and δ 2.9 ppm (N(CH3)2) signals, whereas diethylamino analogs display upfield-shifted CH3 signals (δ 1.0–1.2 ppm) .
  • IR : The lactone carbonyl (C=O) appears at ~1710 cm⁻¹, consistent across the family, but methoxy groups show strong absorbance at ~1250 cm⁻¹ .

Q & A

Q. What are the most efficient synthetic routes for preparing 2-(3-(dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:

  • Substituent Compatibility : Use methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with methoxy, chloro, or fluoro groups (Fig. 2 in ).
  • Reaction Optimization : Adjust heating times based on substituent electronic effects: 15–20 minutes for electron-withdrawing groups and up to 2 hours for electron-donating groups .
  • Isolation : Crystallization without chromatography achieves >95% purity (HPLC) in 43–86% yields .

Q. How can researchers ensure purity and structural validation of this compound post-synthesis?

Methodological Answer:

  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
  • Structural Confirmation : Combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction kinetics and product stability?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or 1^1H NMR to track intermediate formation. Electron-withdrawing groups accelerate cyclization due to enhanced electrophilicity of the aldehyde .
  • Stability Studies : Conduct accelerated degradation tests (e.g., heat, light, pH variations) and analyze degradation products via LC-MS. Substituents like methoxy groups may enhance photostability .

Q. What computational strategies can predict optimal reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction data (e.g., 223 examples from ) to predict substituent compatibility and yield outcomes .

Q. How can researchers resolve contradictions in biological activity data across derivative libraries?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Perform clustered SAR analysis using bioassay data (e.g., IC₅₀ values) and molecular descriptors (e.g., logP, polar surface area). For example, dimethylamino propyl groups may enhance membrane permeability .
  • Data Normalization : Account for assay variability by cross-validating results in multiple cell lines or enzymatic systems .

Q. What strategies enable scalable synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to control reaction exothermicity and improve mixing, especially for large-scale multicomponent reactions .
  • Catalytic Optimization : Screen Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity in chromenopyrrole ring formation .

Q. How can post-synthetic modifications expand the utility of this compound in drug discovery?

Methodological Answer:

  • Ring-Opening Strategies : Treat with hydrazine hydrate (3–7 eq.) to convert the dihydrochromeno scaffold into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a pharmacologically relevant core .
  • Functionalization : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) via Pd-catalyzed cross-coupling .

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